Methyl 5-amino-6-methoxynicotinate
CAS No.: 59237-50-2
Cat. No.: VC3961420
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59237-50-2 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | methyl 5-amino-6-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 |
| Standard InChI Key | MBHLSPAJNLINIC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C(=O)OC)N |
| Canonical SMILES | COC1=C(C=C(C=N1)C(=O)OC)N |
Introduction
Chemical Identity and Structural Analysis
Methyl 5-amino-6-methoxynicotinate belongs to the class of substituted nicotinates, which are pivotal intermediates in medicinal chemistry. Its molecular structure (Fig. 1) is defined by the following features:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
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Substituents:
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Methoxy (-OCH₃) at position 6.
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Amino (-NH₂) at position 5.
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Methyl ester (-COOCH₃) at position 3.
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Molecular and Spectroscopic Data
PubChemLite provides key identifiers and predicted properties for this compound :
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₀N₂O₃ |
| SMILES | COC1=C(C=C(C=N1)C(=O)OC)N |
| Exact mass | 182.0691 g/mol |
| Predicted CCS (Ų) | 136.9 ([M+H]⁺), 137.6 ([M-H]⁻) |
The collision cross-section (CCS) values, derived from ion mobility spectrometry predictions, suggest moderate polarity and potential utility in mass spectrometry-based metabolomic studies .
Comparative Analysis with Structural Analogs
To contextualize its properties, Table 1 contrasts methyl 5-amino-6-methoxynicotinate with related compounds:
The amino and methoxy groups in methyl 5-amino-6-methoxynicotinate may enhance its solubility and capacity for intermolecular interactions compared to unsubstituted analogs.
Synthetic Considerations and Challenges
While no direct synthesis of methyl 5-amino-6-methoxynicotinate has been reported, methodologies for analogous nicotinate derivatives offer potential pathways:
Regioselective Functionalization
The synthesis of methyl 2-amino-6-methoxynicotinate involves microwave-assisted methoxylation and microfluidic hydrogenation . Adapting this approach for the 5-amino isomer would require:
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Regioselective methoxylation: Protecting group strategies to direct methoxy installation to position 6.
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Amination at position 5: Palladium-catalyzed coupling or nucleophilic substitution, though steric and electronic factors may hinder reactivity.
Esterification and Deprotection
Esterification of the carboxylic acid precursor (e.g., 5-amino-6-methoxynicotinic acid) using methanol under acidic conditions could yield the methyl ester. Subsequent deprotection steps, such as hydrogenolysis for benzylamine intermediates, might be necessary .
Physicochemical and Predicted Biological Properties
Solubility and Lipophilicity
The compound’s logP (estimated via PubChemLite) of ~1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. This profile is favorable for central nervous system (CNS) drug candidates, though experimental validation is needed.
Research Gaps and Future Directions
Despite its promising scaffold, methyl 5-amino-6-methoxynicotinate remains underexplored. Critical research priorities include:
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Synthetic route optimization: Developing regioselective methods for amino and methoxy group installation.
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Biological screening: Evaluating enzyme inhibition, antimicrobial activity, and cytotoxicity in vitro.
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Computational modeling: Predicting binding modes against targets like DAAO using molecular docking.
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